molecular formula C10H14N2OS B11749311 (S)-2-methyl-N-(pyridin-3-ylmethylene)propane-2-sulfinamide

(S)-2-methyl-N-(pyridin-3-ylmethylene)propane-2-sulfinamide

Cat. No.: B11749311
M. Wt: 210.30 g/mol
InChI Key: BMQNAHRVOYMEED-AWEZNQCLSA-N
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Description

(S)-2-methyl-N-[(pyridin-3-yl)methylidene]propane-2-sulfinamide is a chiral sulfinamide compound that has garnered interest in various fields of chemistry and pharmacology. Its unique structure, featuring a sulfinamide group attached to a pyridine ring, makes it a versatile molecule for synthetic and medicinal applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-methyl-N-[(pyridin-3-yl)methylidene]propane-2-sulfinamide typically involves the condensation of (S)-2-methylpropane-2-sulfinamide with pyridine-3-carbaldehyde. This reaction is often carried out under mild conditions, using solvents such as ethanol or methanol, and may require a catalyst like p-toluenesulfonic acid to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated systems and optimized reaction conditions can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-methyl-N-[(pyridin-3-yl)methylidene]propane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.

    Reduction: Reduction of the imine group can yield the corresponding amine.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions on the pyridine ring.

Major Products Formed

    Oxidation: Sulfonamide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(S)-2-methyl-N-[(pyridin-3-yl)methylidene]propane-2-sulfinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-methyl-N-[(pyridin-3-yl)methylidene]propane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinamide group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues in the target protein, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-methyl-N-[(pyridin-3-yl)methylidene]propane-2-sulfinamide stands out due to its chiral nature and the presence of both sulfinamide and pyridine functionalities. This combination imparts unique reactivity and binding properties, making it a valuable compound for diverse applications in synthetic and medicinal chemistry.

Properties

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

(S)-2-methyl-N-(pyridin-3-ylmethylidene)propane-2-sulfinamide

InChI

InChI=1S/C10H14N2OS/c1-10(2,3)14(13)12-8-9-5-4-6-11-7-9/h4-8H,1-3H3/t14-/m0/s1

InChI Key

BMQNAHRVOYMEED-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)[S@](=O)N=CC1=CN=CC=C1

Canonical SMILES

CC(C)(C)S(=O)N=CC1=CN=CC=C1

Origin of Product

United States

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